1-iodo-3-(2-methylpropyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

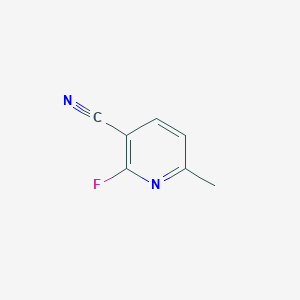

“1-iodo-3-(2-methylpropyl)benzene” is an organic compound that belongs to the class of iodobenzenes . It consists of a benzene ring substituted with an iodine atom and a 2-methylpropyl group . The molecular formula of this compound is C10H13I .

Molecular Structure Analysis

The molecular structure of “1-iodo-3-(2-methylpropyl)benzene” includes a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring is an iodine atom and a 2-methylpropyl group . The exact positions of these substituents on the benzene ring would be determined by the synthesis process.Mechanism of Action

The mechanism of action for “1-iodo-3-(2-methylpropyl)benzene” would depend on its application. As an alkyl halide, it could act as an electrophile in nucleophilic substitution reactions . The iodine atom could leave, creating a positive charge on the carbon atom, which could then be attacked by a nucleophile.

Safety and Hazards

“1-iodo-3-(2-methylpropyl)benzene” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-iodo-3-(2-methylpropyl)benzene involves the introduction of an iodine atom onto a 3-(2-methylpropyl)benzene ring. This can be achieved through an electrophilic substitution reaction using iodine and a Lewis acid catalyst.", "Starting Materials": [ "3-(2-methylpropyl)benzene", "Iodine", "Lewis acid catalyst (e.g. aluminum chloride)" ], "Reaction": [ "Step 1: Dissolve 3-(2-methylpropyl)benzene in anhydrous dichloromethane.", "Step 2: Add a catalytic amount of Lewis acid catalyst (e.g. aluminum chloride) to the solution.", "Step 3: Slowly add iodine to the solution while stirring at room temperature.", "Step 4: Continue stirring the reaction mixture for several hours until the reaction is complete.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain 1-iodo-3-(2-methylpropyl)benzene as a yellow solid." ] } | |

CAS RN |

1262862-65-6 |

Product Name |

1-iodo-3-(2-methylpropyl)benzene |

Molecular Formula |

C10H13I |

Molecular Weight |

260.1 |

Purity |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.